3,3-Difluoronon-1-EN-4-YL prop-2-enoate
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Overview
Description
3,3-Difluoronon-1-en-4-yl prop-2-enoate is a chemical compound with the molecular formula C11H16F2O2. It is characterized by the presence of two fluorine atoms attached to the third carbon of a non-1-en-4-yl group, which is further connected to a prop-2-enoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoronon-1-en-4-yl prop-2-enoate typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoronon-1-en-4-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
3,3-Difluoronon-1-en-4-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoronon-1-en-4-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoronon-1-en-4-yl propanoate: Similar structure but with a propanoate group instead of a prop-2-enoate group.
3,3-Difluoronon-1-en-4-yl acetate: Similar structure but with an acetate group.
3,3-Difluoronon-1-en-4-yl butanoate: Similar structure but with a butanoate group.
Uniqueness
3,3-Difluoronon-1-en-4-yl prop-2-enoate is unique due to the presence of the prop-2-enoate group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
827304-71-2 |
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Molecular Formula |
C12H18F2O2 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3,3-difluoronon-1-en-4-yl prop-2-enoate |
InChI |
InChI=1S/C12H18F2O2/c1-4-7-8-9-10(12(13,14)6-3)16-11(15)5-2/h5-6,10H,2-4,7-9H2,1H3 |
InChI Key |
ZRTTYAGOKSAATL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C=C)(F)F)OC(=O)C=C |
Origin of Product |
United States |
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